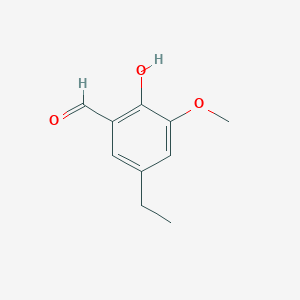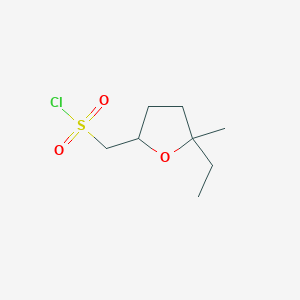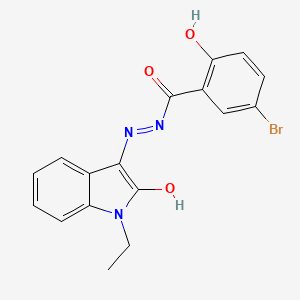
5-Ethyl-2-hydroxy-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-hydroxy-3-methoxybenzaldehyde is an organic compound belonging to the class of benzaldehydes. It features a benzene ring substituted with an ethyl group, a hydroxyl group, and a methoxy group. This compound is structurally related to vanillin, a well-known flavoring agent, but with an ethyl group instead of a formyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde can be achieved through several methods. One common approach involves the Peikin reaction, where a phenol derivative is reacted with formaldehyde in the presence of anhydrous magnesium chloride and triethylamine in tetrahydrofuran (THF) as a solvent. The mixture is heated under reflux for 24 hours or until the starting materials are completely consumed .
Industrial Production Methods
Industrial production of similar compounds, such as vanillin, often involves the oxidation of lignin or guaiacol. These methods can be adapted for the production of this compound by modifying the starting materials and reaction conditions to introduce the ethyl group.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2-hydroxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 5-Ethyl-2-hydroxy-3-methoxybenzoic acid.
Reduction: 5-Ethyl-2-hydroxy-3-methoxybenzyl alcohol.
Substitution: 5-Ethyl-2-hydroxy-3-methoxy-4-nitrobenzaldehyde (nitration product).
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-hydroxy-3-methoxybenzaldehyde has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and ligands for metal complexes.
Biology: Studied for its potential antifungal properties by disrupting cellular antioxidation systems.
Medicine: Investigated as a synthetic precursor for pharmaceuticals and for its potential DNA-damaging effects.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde involves its interaction with cellular components. It can induce DNA damage, as detected by comet assays, and disrupt cellular antioxidation systems by targeting enzymes such as superoxide dismutases and glutathione reductase . These interactions lead to oxidative stress and potential cell death in fungal pathogens.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Differing by the presence of a formyl group instead of an ethyl group.
Ethylvanillin (4-Hydroxy-3-ethoxybenzaldehyde): Similar structure but with an ethoxy group instead of a methoxy group.
2-Hydroxy-5-methoxybenzaldehyde: Similar structure but with a methoxy group at the 5-position instead of the 3-position.
Uniqueness
5-Ethyl-2-hydroxy-3-methoxybenzaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with biological targets. This structural variation can lead to different chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
5-ethyl-2-hydroxy-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-7-4-8(6-11)10(12)9(5-7)13-2/h4-6,12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHWKKGQACCKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)OC)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2432570.png)
![(Z)-ethyl 2-(2-((4-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2432571.png)

![ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2432575.png)



![Methyl 1-{[(2,6-dichloropyridin-3-yl)sulfonyl]oxy}naphthalene-2-carboxylate](/img/structure/B2432586.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2432589.png)


![N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2432592.png)
![5,6-dichloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)pyridine-3-carboxamide](/img/structure/B2432593.png)
